molecular formula C6F10O B14280424 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- CAS No. 136132-94-0

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-

Cat. No.: B14280424
CAS No.: 136132-94-0
M. Wt: 278.05 g/mol
InChI Key: DAMDTCOXJMPGHH-UHFFFAOYSA-N
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Description

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- is a highly fluorinated organic compound with the molecular formula C6F10O. This compound is characterized by its unique structure, which includes multiple fluorine atoms and an ethenyl group. The presence of these fluorine atoms imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- involves several steps. One common method includes the reaction of a fluorinated butene with a trifluoroethenyl ether under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in a fully saturated fluorinated compound.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides and amines.

    Addition: The double bond in the ethenyl group allows for addition reactions with halogens or hydrogen halides, forming dihalogenated or halogenated derivatives.

Scientific Research Applications

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s fluorinated nature allows it to be used in the development of fluorinated pharmaceuticals and agrochemicals, which often exhibit enhanced stability and bioavailability.

    Medicine: Research into fluorinated compounds has shown potential in developing new drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty polymers and materials with high chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The pathways involved may include the disruption of metabolic processes or the alteration of signal transduction pathways.

Comparison with Similar Compounds

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- can be compared with other fluorinated compounds such as:

    2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-: This compound has similar fluorinated characteristics but includes chlorine atoms, which may alter its reactivity and applications.

    2-Butyne, 1,1,1,4,4,4-hexafluoro-: This compound features a triple bond, providing different chemical properties and reactivity compared to the double bond in 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-.

    Hexafluoro-2-butene: This compound is another fluorinated butene with industrial applications, particularly in refrigeration and as a foam-blowing agent.

The uniqueness of 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- lies in its combination of multiple fluorine atoms and an ethenyl group, which imparts distinct chemical properties and a wide range of applications.

Properties

CAS No.

136132-94-0

Molecular Formula

C6F10O

Molecular Weight

278.05 g/mol

IUPAC Name

1,1,1,2,3,4,4-heptafluoro-4-(1,2,2-trifluoroethenoxy)but-2-ene

InChI

InChI=1S/C6F10O/c7-1(5(12,13)14)2(8)6(15,16)17-4(11)3(9)10

InChI Key

DAMDTCOXJMPGHH-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)(F)F)F)(C(OC(=C(F)F)F)(F)F)F

Origin of Product

United States

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